molecular formula C14H16N2O2 B6326792 5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid CAS No. 1015868-88-8

5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid

Cat. No.: B6326792
CAS No.: 1015868-88-8
M. Wt: 244.29 g/mol
InChI Key: JKTSDLGNABTIGR-UHFFFAOYSA-N
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Description

5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid is an organic compound characterized by a pyrazole ring substituted with a 2,4-dimethylphenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.

    Substitution Reactions:

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the pyrazole ring or the carboxylic acid group, potentially yielding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring and the pyrazole nitrogen.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products:

    Oxidation: 2,4-Dimethylbenzoic acid, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, nitro compounds.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Biological Studies: Used in studies to understand enzyme interactions and receptor binding.

Industry:

    Materials Science: Utilized in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use as a precursor for agrochemicals.

Comparison with Similar Compounds

  • 5-Phenyl-2-ethyl-2H-pyrazole-3-carboxylic acid
  • 5-(2,4-Dimethyl-phenyl)-2-methyl-2H-pyrazole-3-carboxylic acid

Comparison:

  • Structural Differences: The presence of different substituents on the pyrazole ring or the phenyl group can significantly alter the compound’s reactivity and properties.
  • Unique Features: 5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid’s specific substitution pattern provides unique steric and electronic effects, influencing its chemical behavior and potential applications.

Properties

IUPAC Name

5-(2,4-dimethylphenyl)-2-ethylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-4-16-13(14(17)18)8-12(15-16)11-6-5-9(2)7-10(11)3/h5-8H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTSDLGNABTIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=C(C=C(C=C2)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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